

# Chemical Identity & Basic Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Tie2 kinase inhibitor 3

Cat. No.: S515952

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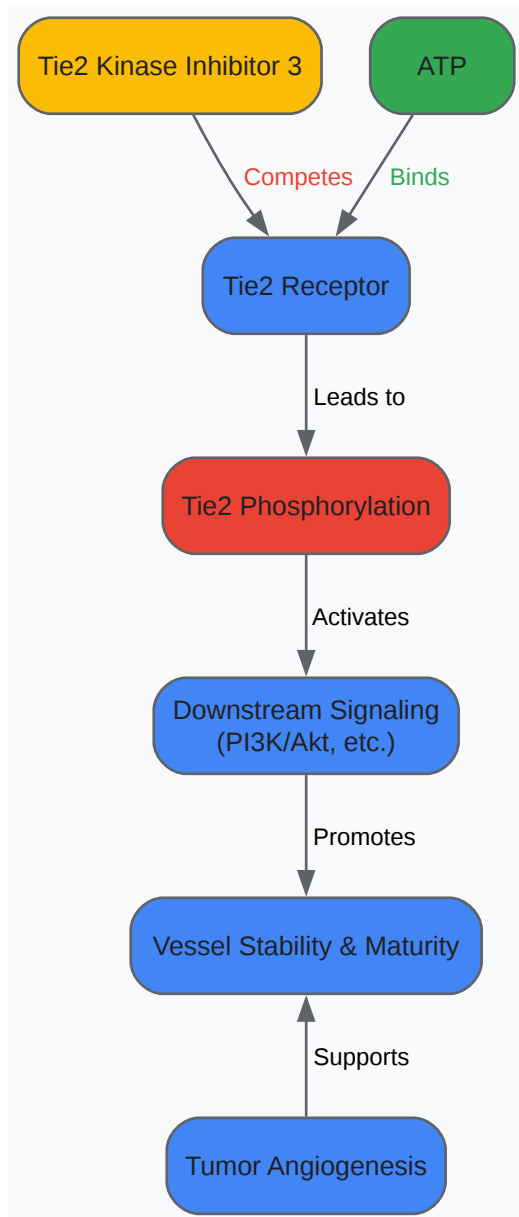
The table below summarizes the core chemical and in vitro data for **Tie2 kinase inhibitor 3**.

Property	Description
CAS Number	870225-11-9 [1]
Molecular Formula	$C_{29}H_{30}F_4N_8O_2$ [1]
Molecular Weight	598.59 g/mol [1]
Mechanism of Action	Potent, ATP-competitive inhibitor of the Tie-2 kinase [1]
IC <sub>50</sub> (Tie-2)	30 nM [1]
Primary Application	Restriction of tumor growth and regulation of angiogenesis in research settings [1]

## Mechanism of Action & Functional Role

**Tie2 kinase inhibitor 3** functions by competing with ATP for binding to the kinase domain of the Tie2 receptor [1]. This competition **inhibits the autophosphorylation** of Tie2 and its subsequent downstream signaling [1].

The Tie2 receptor and its ligands (Angiopoietins) are critical regulators of vascular stability and quiescence [2] [3]. In pathological conditions like cancer, inhibiting Tie2 disrupts the stability and maturity of blood vessels, which in turn impacts **tumor angiogenesis** [1]. The relationship between this inhibition and its functional outcome can be visualized in the following pathway:



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*Diagram 1: The inhibitor competitively blocks ATP binding, preventing Tie2 activation and its pro-angiogenic signaling.*

## Key Experimental Data & Protocols

While the full experimental protocols are detailed in the primary literature, the key findings from in vitro and in vivo studies are summarized below.

Experiment Type	Model/System	Key Outcome
<b>In Vitro Kinase Assay</b>	Purified Tie-2 kinase [1]	IC <sub>50</sub> of 30 nM, indicating high potency [1].
<b>Cellular Assay</b>	Inhibition of Tie-2 phosphorylation in endothelial cells [1]	Dose-dependent disruption of downstream signal transduction [1].
<b>In Vivo Efficacy</b>	Tumor xenograft models [1]	Demonstrated oral activity and restriction of tumor growth [1].

## Comparison with a Related Inhibitor

It is important to distinguish **Tie2 kinase inhibitor 3** from another commonly referenced compound in literature and chemical catalogs. The table below highlights the key differences.

Property	Tie2 Kinase Inhibitor 3	"Tie2 Kinase Inhibitor" (CAS 948557-43-5)
<b>CAS Number</b>	870225-11-9 [1]	948557-43-5 [4] [5]
<b>Molecular Formula</b>	C <sub>29</sub> H <sub>30</sub> F <sub>4</sub> N <sub>8</sub> O <sub>2</sub> [1]	C <sub>26</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub> S [4] [5]
<b>Molecular Weight</b>	598.59 g/mol [1]	~439.5 g/mol [4]
<b>Reported IC<sub>50</sub></b>	30 nM [1]	250 nM (232 nM in other assays) [5]

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## References

1. Tie2 kinase inhibitor 3 [medchemexpress.com]
2. Signaling Network Map of Endothelial TEK Tyrosine Kinase [pmc.ncbi.nlm.nih.gov]
3. Angiotensin-TIE2 Signaling [thermofisher.com]
4. | CAS 948557-43-5 | SCBT - Santa Cruz... Tie 2 Kinase Inhibitor [scbt.com]
5. CAS#: 948557-43-5 Tie 2 kinase inhibitor [chemicalbook.com]

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**Address:** Ontario, CA 91761, United States  
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